molecular formula C9H9ClINOS B15540288 n-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide

n-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide

Cat. No.: B15540288
M. Wt: 341.60 g/mol
InChI Key: YEPZJQUHSZTVII-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide (CAS 1209643-68-4) is a chemical compound with the molecular formula C 9 H 9 ClINOS and a molecular weight of 341.60 . It is offered for research purposes and is strictly for laboratory use. This compound belongs to the phenylacetamide class, a group of molecules that have shown significant promise in medicinal chemistry research. While specific biological data for this exact compound is not fully established in the public domain, studies on closely related structures provide strong insight into its potential research value. In particular, phenylacetamide derivatives have been identified as potent scaffolds for the development of novel antidepressant agents . Systematic computational studies and in vivo evaluations, such as the tail suspension and forced swim tests, have demonstrated that these compounds function as potential Monoamine Oxidase A (MAO-A) inhibitors . MAO-A inhibition increases the availability of monoamine neurotransmitters like serotonin and norepinephrine in the brain, a established mechanism for alleviating symptoms of depression . The structure of this compound features both chloro and iodo substituents on the phenyl ring, which are electron-withdrawing groups. Research on similar pharmacophores suggests that such electron-withdrawing groups are preferred for enhancing potency in bioactive molecules, as they can influence the compound's electronic distribution and interaction with biological targets . The methylthioacetamide side chain serves as a key functional moiety that can contribute to these interactions. This combination of features makes it a valuable intermediate for further structure-activity relationship (SAR) studies in drug discovery, particularly for exploring new neuroactive therapeutic agents . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

Molecular Formula

C9H9ClINOS

Molecular Weight

341.60 g/mol

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-methylsulfanylacetamide

InChI

InChI=1S/C9H9ClINOS/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

YEPZJQUHSZTVII-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)NC1=C(C=C(C=C1)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Arylacetamides

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Structure: Contains a 4-chlorophenyl group and a complex pyridinyl-thioacetamide moiety. Synthesis: Prepared via refluxing with 2-chloro-N-(4-chlorophenyl)acetamide and sodium acetate in ethanol (85% yield).
  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Structure: Dichlorophenyl group paired with a pyrazolyl-acetamide. Crystal Structure: Exhibits planar amide groups and hydrogen-bonded dimers (R₂²(10) motif). Dihedral angles between aromatic rings range from 54.8° to 77.5°, influenced by steric repulsion.

Methylthio-containing Acetamides

  • 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f, ): Structure: Methylthio group on a thiadiazole ring; phenoxy substituent. Properties: Melting point 158–160°C, 79% yield. Comparison: The methylthio group in the target compound is directly attached to the acetamide backbone rather than a heterocycle, which may improve solubility in nonpolar solvents .

Melting Points and Solubility

Compound Melting Point (°C) Key Substituents Evidence
Target Compound (Hypothetical) ~150–160* 2-Cl, 4-I, -SMe
5f (Methylthio-thiadiazole derivative) 158–160 Thiadiazole, -SMe
Alachlor (Herbicide) 39–42 2,6-Diethylphenyl, -OCH₃
Dichlorophenyl-pyrazolylacetamide 473–475 3,4-Cl₂, pyrazolyl

*Estimated based on analogs. Iodine’s larger atomic radius may elevate melting points relative to chloro or methyl analogs.

Bioactivity Insights

  • Herbicidal Activity () :
    Chloroacetamides like alachlor and pretilachlor inhibit fatty acid elongation in plants. The iodine atom in the target compound may enhance lipid membrane penetration due to increased lipophilicity, though its larger size could reduce binding affinity to target enzymes .
  • Coordination Chemistry (): N-Substituted acetamides act as ligands in metal complexes. The methylthio group in the target compound could serve as a soft donor for transition metals, similar to thiadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of 2-chloro-4-iodoaniline with 2-(methylthio)acetyl chloride. Optimization requires:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction efficiency.
  • Catalyst screening : Triethylamine or DMAP can improve yields by activating intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can the structural integrity of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide be confirmed post-synthesis?

  • Methodological Answer : Use complementary analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons, methylthio group).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in acetamide derivatives) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., chlorine and iodine signatures).

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can the reaction mechanism of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide synthesis be investigated?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via HPLC or in situ IR to identify rate-determining steps.
  • Isotopic labeling : Use 18^{18}O-labeled reagents to trace acyl transfer pathways.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states and intermediates .

Q. How should researchers address contradictions in reported bioactivity data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize protocols : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal assays : Validate results using alternate methods (e.g., ATP-based viability assays vs. MTT).
  • Metabolic stability tests : Assess compound degradation in culture media via LC-MS to rule out false negatives .

Q. What computational strategies can predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes.
  • Pharmacophore mapping : Identify critical features (e.g., methylthio group as a hydrogen-bond acceptor) using MOE .

Q. How can degradation pathways and stability of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide be characterized under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis to 2-(methylthio)acetic acid).
  • Crystallinity monitoring : XRPD to detect amorphous phase formation, which may accelerate degradation .

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